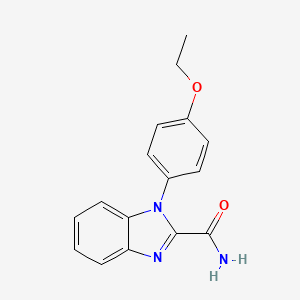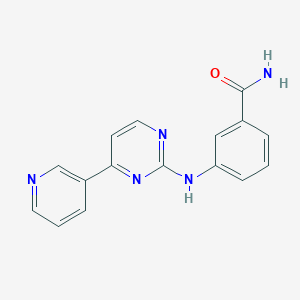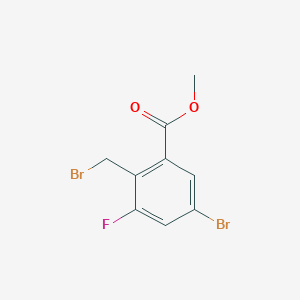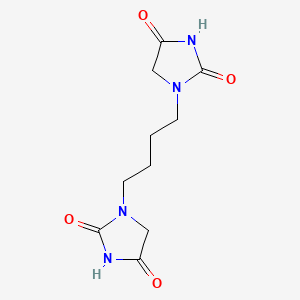
Zinc succinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zinc succinate is a metal-organic coordination compound formed by the combination of zinc ions and succinic acid. It is known for its unique structural properties and potential applications in various fields, including materials science, biology, and medicine. The compound typically exists in different polymorphic forms, each with distinct structural characteristics.
準備方法
Synthetic Routes and Reaction Conditions
Zinc succinate can be synthesized through various methods, including hydrothermal synthesis and gel diffusion techniques. In hydrothermal synthesis, zinc nitrate hexahydrate and succinic acid are dissolved in water and subjected to high temperatures and pressures to form this compound crystals . The reaction conditions, such as temperature, pressure, and pH, can be adjusted to obtain different polymorphic forms of this compound.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale hydrothermal reactors. The reactants, zinc nitrate and succinic acid, are mixed in a controlled environment, and the reaction is carried out under specific conditions to ensure high yield and purity. The resulting crystals are then purified and processed for various applications.
化学反応の分析
Types of Reactions
Zinc succinate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form zinc oxide and other by-products.
Reduction: The compound can be reduced under specific conditions to yield elemental zinc and succinic acid.
Substitution: this compound can participate in substitution reactions where the succinate ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are formed.
Major Products Formed
The major products formed from the reactions of this compound include zinc oxide, elemental zinc, and various substituted zinc complexes, depending on the reaction conditions and reagents used .
科学的研究の応用
Zinc succinate has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other zinc-based compounds and materials.
Biology: this compound is studied for its potential role in biological systems, including its interaction with enzymes and proteins.
作用機序
The mechanism of action of zinc succinate involves its interaction with various molecular targets and pathways. In biological systems, this compound can act as a cofactor for enzymes, influencing their activity and stability. It also participates in redox reactions, contributing to its antioxidant properties. The compound’s ability to form coordination complexes with other molecules allows it to modulate various biochemical pathways .
類似化合物との比較
Similar Compounds
- Zinc gluconate
- Zinc bisglycinate
- Zinc oxide
- Zinc sulfate
Comparison
Zinc succinate is unique in its structural properties and coordination chemistry compared to other zinc compounds. For example, zinc gluconate and zinc bisglycinate are primarily used as dietary supplements due to their high bioavailability, while zinc oxide is widely used in industrial applications for its antimicrobial and UV-blocking properties . Zinc sulfate is commonly used in agriculture and medicine for its role in zinc supplementation
特性
CAS番号 |
6228-53-1 |
|---|---|
分子式 |
C4H4O4Zn |
分子量 |
181.5 g/mol |
IUPAC名 |
zinc;butanedioate |
InChI |
InChI=1S/C4H6O4.Zn/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);/q;+2/p-2 |
InChIキー |
AGFGXVAAIXIOFZ-UHFFFAOYSA-L |
正規SMILES |
C(CC(=O)[O-])C(=O)[O-].[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetamide, N-(3-phenyl-1H-imidazo[4,5-e]-1,2,4-triazin-6-yl)-](/img/structure/B12929458.png)
![6-fluoro-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B12929472.png)


![Isopropyl (6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexyl) phosphonate](/img/structure/B12929484.png)
![(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptan-3-one hydrochloride](/img/structure/B12929489.png)
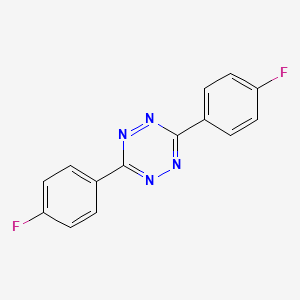
![[(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(2-nitrophenyl)sulfanylamino]purin-9-yl]oxolan-3-yl] benzoate](/img/structure/B12929499.png)
